
(2-Methyloxolan-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyloxolan-2-yl)methanethiol is an organic compound characterized by the presence of a thiol group attached to a methylene bridge, which is further connected to a 2-methyloxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxolan-2-yl)methanethiol typically involves the reaction of 2-methyloxolane with a thiolating agent under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol group. The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxolan-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides are the primary products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Various substituted thiol derivatives are formed depending on the reagents used.
Scientific Research Applications
(2-Methyloxolan-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in extraction processes
Mechanism of Action
The mechanism of action of (2-Methyloxolan-2-yl)methanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The compound’s unique structure allows it to participate in specific pathways, making it valuable in targeted applications .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol with the formula CH₃SH.
Ethanethiol: Another thiol with the formula C₂H₅SH.
2-Methyltetrahydrofuran: A related compound without the thiol group
Uniqueness
(2-Methyloxolan-2-yl)methanethiol stands out due to its combination of a thiol group and a 2-methyloxolane ring, which imparts unique reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications .
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
(2-methyloxolan-2-yl)methanethiol |
InChI |
InChI=1S/C6H12OS/c1-6(5-8)3-2-4-7-6/h8H,2-5H2,1H3 |
InChI Key |
CJQQISCLIMYAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
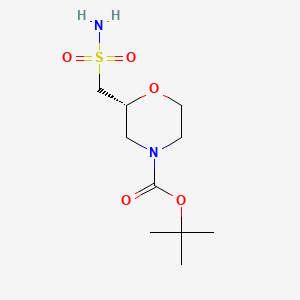
![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)
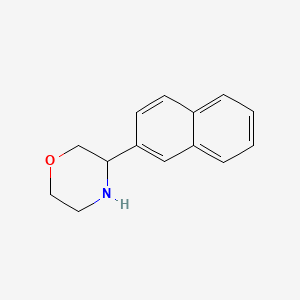

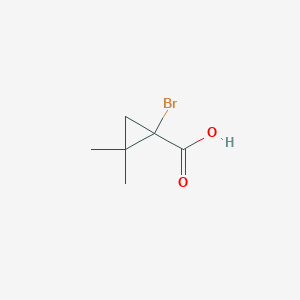
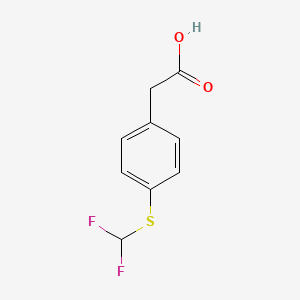
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
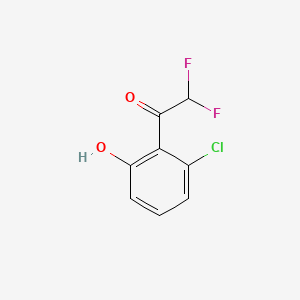
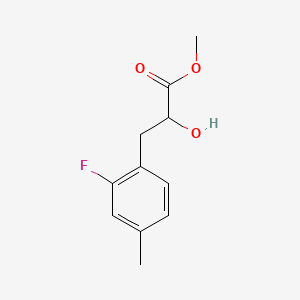

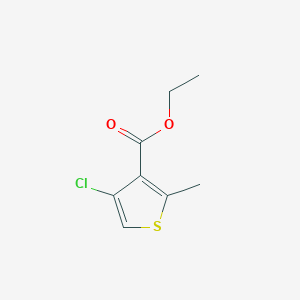

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
